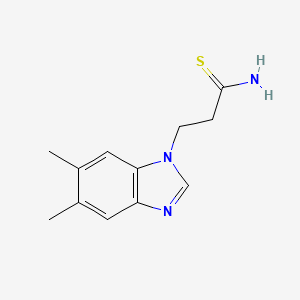

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide

Description

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanethioamide (CAS: 953847-86-4) is a benzimidazole derivative characterized by a thioamide (-C(=S)-NH₂) functional group attached to a dimethyl-substituted benzimidazole core. Its molecular formula is C₁₂H₁₅N₃S, with a molecular weight of 233.33 g/mol . Key features include:

- Benzimidazole framework: The 5,6-dimethyl substitution on the benzimidazole ring enhances steric bulk and electronic stability, fostering robust hydrogen bonding and dipole-dipole interactions .

- Thioamide group: This group confers nucleophilic reactivity, enabling participation in thiol-based transformations and metal coordination .

- Physical properties: Predicted density is 1.24 g/cm³, boiling point 436.9°C, and pKa 13.09, reflecting moderate polarity and basicity .

Properties

IUPAC Name |

3-(5,6-dimethylbenzimidazol-1-yl)propanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-8-5-10-11(6-9(8)2)15(7-14-10)4-3-12(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUXYRZPTWFQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with a suitable propanethioamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where the thioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine.

Scientific Research Applications

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to enzymes and receptors, inhibiting their activity. This compound may exert its effects by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2-Substituted vs. 3-Substituted Benzimidazole Derivatives

The 2-positional isomer (2-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide, CAS: 1249449-54-4) shares the same molecular formula (C₁₂H₁₅N₃S ) and weight (233.34 g/mol ) as the target compound but differs in substitution position. Key distinctions include:

- Synthetic accessibility : The 2-isomer is priced higher (e.g., €1,440.00/500 mg vs. discontinued status for the 3-isomer), suggesting differences in synthetic routes or demand .

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanethioamide | 953847-86-4 | C₁₂H₁₅N₃S | 233.33 | Thioamide, dimethyl-benzimidazole |

| 2-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanethioamide | 1249449-54-4 | C₁₂H₁₅N₃S | 233.34 | Thioamide, dimethyl-benzimidazole |

Functional Group Variants: Thioamide vs. Amide Analogs

Replacing the thioamide (-C(=S)-NH₂) with an amide (-C(=O)-NH₂) significantly alters reactivity:

- Nucleophilicity : The thioamide group in the target compound enhances nucleophilic character compared to the amide analog (CAS: 1354949-96-4), enabling participation in thiol-exchange reactions .

- Hydrogen bonding: Amides typically form stronger hydrogen bonds (C=O vs.

| Compound Name | CAS Number | Molecular Formula | Functional Group | Reactivity Profile |

|---|---|---|---|---|

| This compound | 953847-86-4 | C₁₂H₁₅N₃S | Thioamide | High nucleophilicity, metal coordination |

| 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanamide | 1354949-96-4 | C₁₂H₁₅N₃O | Amide | Moderate hydrogen bonding |

Heterocyclic Variants: Thiophene and Pyrazole Derivatives

Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ester analog (7b) () differ in heterocyclic cores:

- Electronic properties : Thiophene and pyrazole rings introduce π-conjugation and electron-withdrawing effects, contrasting with the benzimidazole’s electron-rich aromatic system.

- Applications : Thiophene derivatives (e.g., 7a) are often explored in optoelectronics, whereas benzimidazole-thioamides are prioritized in medicinal chemistry .

Complex Benzimidazole-containing Molecules

Hydroxocobalamin acetate (CAS: 20633-11-6), a vitamin B₁₂ analog, incorporates a 5,6-dimethylbenzimidazole moiety but is structurally distinct:

Biological Activity

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanethioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its antitumor and antimicrobial properties, structure-activity relationships (SAR), and relevant research findings.

- Chemical Formula : C₁₂H₁₅N₃S

- Molecular Weight : 233.34 g/mol

- CAS Number : 953847-86-4

Antitumor Activity

Recent studies have demonstrated that benzimidazole derivatives, including this compound, exhibit significant antitumor activity. The compound was evaluated against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods.

Key Findings :

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).

- Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.

The compound showed varying levels of cytotoxicity across different cell lines:

- A549 : IC50 values were significantly lower in 2D assays compared to 3D assays.

- HCC827 : IC50 of 6.26 ± 0.33 μM in 2D assays indicated potent antitumor activity.

Table 1 summarizes the IC50 values for selected compounds tested alongside standard drugs (doxorubicin, staurosporine).

| Compound | Cell Line | IC50 Value (μM) | Assay Type |

|---|---|---|---|

| This compound | HCC827 | 6.26 ± 0.33 | 2D |

| Doxorubicin | HCC827 | 0.5 ± 0.05 | 2D |

| Staurosporine | HCC827 | 0.3 ± 0.02 | 2D |

The results indicate that while the compound is effective against cancer cells, it also shows some level of toxicity towards normal lung fibroblast cell lines (MRC-5), suggesting a need for further optimization to enhance selectivity and reduce toxicity.

Antimicrobial Activity

In addition to antitumor properties, the compound has been assessed for antimicrobial activity against various bacterial strains. The testing followed CLSI guidelines using broth microdilution methods.

Antimicrobial Testing Results :

- Bacterial Strains Tested : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).

The findings revealed that certain benzimidazole derivatives exhibited promising antibacterial effects, with some compounds showing lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like ciprofloxacin.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the benzimidazole ring can significantly influence their pharmacological properties.

Key Observations :

- Substituents on the Benzimidazole Ring : The presence of methyl groups at the 5 and 6 positions enhances solubility and bioactivity.

- Thioamide Group : The thioamide functionality contributes to the overall biological profile by potentially enhancing interaction with biological targets.

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

-

Study on Lung Cancer Cell Lines :

- Evaluated the antiproliferative effects of various benzimidazole derivatives.

- Found that modifications can lead to compounds with selective activity against specific cancer types.

-

Antibacterial Activity Assessment :

- A study compared the antibacterial efficacy of synthesized benzimidazole derivatives against resistant strains of Staphylococcus aureus.

- Demonstrated that certain derivatives had MIC values comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.